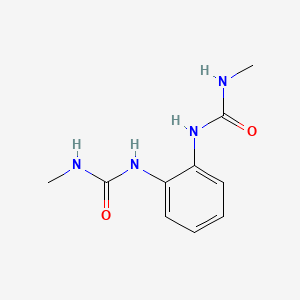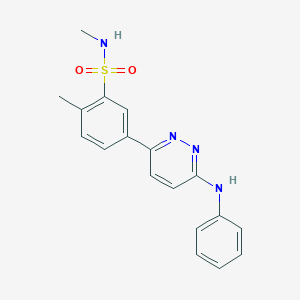![molecular formula C24H20N2O4 B5199023 Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate](/img/structure/B5199023.png)
Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzoxazole moiety with a benzoate ester, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate typically involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole coreThe reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can help in achieving higher yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the benzoate ester.
Substitution: The benzyl group or the benzoate ester can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
作用機序
The mechanism of action of Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The benzoate ester and benzyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
- 2-Methylbenzoxazole
- Methyl benzoate
- Benzohydroxamic acid
- 2-Ethoxybenzoic acid
Uniqueness
Methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate is unique due to its combination of a benzoxazole core with a benzoate ester and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the benzyl group can enhance the compound’s lipophilicity, affecting its solubility and bioavailability .
特性
IUPAC Name |
methyl 4-[[(2-benzyl-1,3-benzoxazole-5-carbonyl)amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-24(28)18-9-7-17(8-10-18)15-25-23(27)19-11-12-21-20(14-19)26-22(30-21)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBOXTVLEYJGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B5198942.png)
![17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5198944.png)
![6-(5-Nitro-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5198948.png)
![[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5198952.png)


![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5198980.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B5198985.png)

![1-benzyl-8-(2-ethoxybenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199004.png)
![2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5199012.png)
![(2E)-5-Ethoxy-2-[(pentylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B5199013.png)
![N-benzyl-2-[[2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5199033.png)
![ethyl 3-benzyl-1-[4-(1H-imidazol-1-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B5199040.png)
